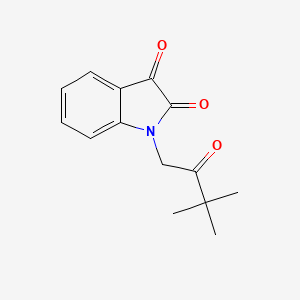

1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,3-Dimethyl-2-oxobutyl)-1H-indole-2,3-dione, also known as 1-methyl-3,3-dimethyl-2-oxobutyl-1H-indole-2,3-dione, is an organic compound belonging to the indole class of compounds. It is an important intermediate in the synthesis of various pharmaceuticals, such as anti-cancer agents, antibiotics, and anti-inflammatory drugs.

科学的研究の応用

Synthesis and Chemical Applications

Synthesis of Heterocyclic Compounds : Indole derivatives, including 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione, are pivotal in synthesizing a broad array of heterocyclic compounds. These molecules serve as foundational building blocks for creating diverse N-heterocycles through various chemical reactions. The synthesis methods involve Pfitzinger, ring-opening, and ring expansion reactions, highlighting the compound's versatility in organic synthesis (Sadeghian & Bayat, 2022).

Advances in Indole Chemistry : Research on indole synthesis has led to innovative methods for constructing these molecules, essential for developing pharmaceuticals and materials science. The classification of indole synthesis strategies provides a comprehensive framework for understanding and expanding the chemistry of indoles, including the utility of this compound derivatives (Taber & Tirunahari, 2011).

Biological Activities and Applications

Bioactivity of Isatin Derivatives : Isatin and its analogs, closely related to the compound , exhibit a wide range of biological activities. These include antimicrobial, anticancer, antiviral, and anticonvulsant properties, underscoring the potential for these compounds in therapeutic applications. The synthesis and derivatization of isatin-based compounds have led to the development of drugs with significant clinical relevance (Mathur & Nain, 2014).

Pharmacological Significance of Indole Derivatives : The pharmacological significance of indole derivatives, including anticancer, anti-inflammatory, and antimicrobial activities, has been extensively researched. These compounds' ability to modulate biological pathways offers insights into developing new therapeutic agents. The review of synthesis and biological significance provides a foundation for future drug discovery and development projects (Chauhan et al., 2020).

特性

IUPAC Name |

1-(3,3-dimethyl-2-oxobutyl)indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)11(16)8-15-10-7-5-4-6-9(10)12(17)13(15)18/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQBSDZGSYIVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214417-82-0 |

Source

|

| Record name | 1-(3,3-Dimethyl-2-oxobutyl)indole-2,3-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954U53UV4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2478251.png)

![N,N'-bis{2-[(3-methylbenzyl)amino]ethyl}ethanediamide](/img/structure/B2478252.png)

![(4-Chlorophenyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2478255.png)

![N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2478256.png)

![N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![7-(2-methoxyethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2478260.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2478263.png)

![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2478267.png)

![(Z)-5-((4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2478270.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2478273.png)